LogP Comparison of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole vs. 4-Iodo-3,5-dimethyl-1H-pyrazole
The N1-propyl group in 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole contributes to increased lipophilicity compared to its non-alkylated core analog, 4-Iodo-3,5-dimethyl-1H-pyrazole (CAS 2033-45-6). The target compound has a predicted LogP of 2.51 . For the comparator, which lacks the N1-propyl group, the predicted LogP is 1.92 . This difference is relevant for applications where compound lipophilicity impacts cellular permeability, solubility, or pharmacokinetic properties in a drug discovery setting.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 2.51 |
| Comparator Or Baseline | 4-Iodo-3,5-dimethyl-1H-pyrazole: 1.92 |
| Quantified Difference | 0.59 log units (target is more lipophilic) |
| Conditions | Predicted values from computational chemistry models; not experimentally determined. |
Why This Matters
This quantified difference in lipophilicity predicts that the target compound will have different absorption and distribution characteristics compared to its core analog, which is a critical factor in selecting the correct building block for a medicinal chemistry program.
